molecular formula C5H8ClNS B1439982 4-Methylthiophen-2-amine hydrochloride CAS No. 930299-88-0

4-Methylthiophen-2-amine hydrochloride

Cat. No.: B1439982
CAS No.: 930299-88-0
M. Wt: 149.64 g/mol
InChI Key: ZIWUFHDGZTZUEY-UHFFFAOYSA-N
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Description

4-Methylthiophen-2-amine hydrochloride is a chemical compound with the molecular formula C5H7NS.ClH. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Mechanism of Action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can impact how 4-Methylthiophen-2-amine hydrochloride interacts with its targets. For instance, the compound is recommended to be stored in a refrigerated environment , suggesting that temperature may affect its stability.

Biochemical Analysis

Biochemical Properties

4-Methylthiophen-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This interaction can lead to the formation of reactive metabolites that may further interact with other cellular components. Additionally, this compound can bind to amine oxidases, influencing the deamination of amine-containing molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under refrigerated conditions but may degrade when exposed to higher temperatures or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver. During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can then undergo phase II reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in certain tissues, such as the liver and brain, where it can exert its biochemical effects. Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular processes .

Chemical Reactions Analysis

Types of Reactions

4-Methylthiophen-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylthiophen-2-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylthiophen-2-amine hydrochloride is unique due to the presence of both a methyl group and an amine group on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methylthiophen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS.ClH/c1-4-2-5(6)7-3-4;/h2-3H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWUFHDGZTZUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720964
Record name 4-Methylthiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930299-88-0
Record name 4-Methylthiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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